Cas no 7120-01-6 (N-(4-methyl-1,3-thiazol-2-yl)guanidine)
N-(4-methyl-1,3-thiazol-2-yl)guanidine Chemical and Physical Properties
Names and Identifiers
-
- Guanidine, (4-methyl-2-thiazolyl)-
- N-(4-METHYL-1,3-THIAZOL-2-YL)GUANIDINE
- DivK1c_001210
- Maybridge1_002458
- EN300-241632
- 2-(Diaminomethyleneamino)-4-methylthiazole
- SCHEMBL3871228
- MFCD00172131
- DTXSID90380222
- 2-guanidino-4-methylthiazole
- AKOS005207073
- FT-0748322
- 7120-01-6
- 3C-137
- CHEMBL141777
- 2-(4-methyl-1,3-thiazol-2-yl)guanidine
- KMNUGKCCBPMHJL-UHFFFAOYSA-N
- CDS1_000170
- N-(4-methyl-1,3-thiazol-2-yl)guanidine
-
- MDL: MFCD00172131
- Inchi: 1S/C5H8N4S/c1-3-2-10-5(8-3)9-4(6)7/h2H,1H3,(H4,6,7,8,9)
- InChI Key: KMNUGKCCBPMHJL-UHFFFAOYSA-N
- SMILES: S1C=C(C)N=C1/N=C(\N)/N
Computed Properties
- Exact Mass: 156.04714
- Monoisotopic Mass: 156.04696745g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 143
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 106Ų
Experimental Properties
- PSA: 74.79
N-(4-methyl-1,3-thiazol-2-yl)guanidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A906013-1g |
N-(4-Methyl-1,3-thiazol-2-yl)guanidine |
7120-01-6 | 90% | 1g |
$350.0 | 2025-04-17 | |
| abcr | AB341533-100mg |
N-(4-Methyl-1,3-thiazol-2-yl)guanidine; . |
7120-01-6 | 100mg |
€283.50 | 2025-04-16 | ||
| abcr | AB341533-100 mg |
N-(4-Methyl-1,3-thiazol-2-yl)guanidine; . |
7120-01-6 | 100mg |
€283.50 | 2023-04-26 | ||
| Enamine | EN300-241632-0.05g |
N-(4-methyl-1,3-thiazol-2-yl)guanidine |
7120-01-6 | 95% | 0.05g |
$25.0 | 2024-06-19 | |
| Enamine | EN300-241632-0.1g |
N-(4-methyl-1,3-thiazol-2-yl)guanidine |
7120-01-6 | 95% | 0.1g |
$26.0 | 2024-06-19 | |
| Enamine | EN300-241632-0.25g |
N-(4-methyl-1,3-thiazol-2-yl)guanidine |
7120-01-6 | 95% | 0.25g |
$27.0 | 2024-06-19 | |
| Enamine | EN300-241632-0.5g |
N-(4-methyl-1,3-thiazol-2-yl)guanidine |
7120-01-6 | 95% | 0.5g |
$28.0 | 2024-06-19 | |
| Enamine | EN300-241632-1.0g |
N-(4-methyl-1,3-thiazol-2-yl)guanidine |
7120-01-6 | 95% | 1.0g |
$29.0 | 2024-06-19 | |
| Enamine | EN300-241632-2.5g |
N-(4-methyl-1,3-thiazol-2-yl)guanidine |
7120-01-6 | 95% | 2.5g |
$63.0 | 2024-06-19 | |
| Enamine | EN300-241632-5.0g |
N-(4-methyl-1,3-thiazol-2-yl)guanidine |
7120-01-6 | 95% | 5.0g |
$118.0 | 2024-06-19 |
N-(4-methyl-1,3-thiazol-2-yl)guanidine Suppliers
N-(4-methyl-1,3-thiazol-2-yl)guanidine Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Guo Yu,Yuanhui Zhang,Lance Schideman,Ted Funk,Zhichao Wang Energy Environ. Sci., 2011,4, 4587-4595
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
Additional information on N-(4-methyl-1,3-thiazol-2-yl)guanidine
Comprehensive Overview of N-(4-methyl-1,3-thiazol-2-yl)guanidine (CAS No. 7120-01-6): Properties, Applications, and Research Insights
N-(4-methyl-1,3-thiazol-2-yl)guanidine (CAS No. 7120-01-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique molecular structure. The compound features a thiazole ring coupled with a guanidine functional group, making it a versatile intermediate for synthesizing bioactive molecules. Researchers and industry professionals frequently search for terms like "thiazole derivatives in drug discovery" or "guanidine-based compounds applications," reflecting its relevance in modern chemistry.
The CAS No. 7120-01-6 identifier is critical for accurate database retrieval, especially in regulatory and safety documentation. Recent trends highlight growing interest in sustainable synthesis methods for such heterocyclic compounds, aligning with the global push for greener chemistry. Questions like "How is N-(4-methyl-1,3-thiazol-2-yl)guanidine synthesized?" or "What are its biological activities?" dominate academic forums, underscoring its interdisciplinary importance.
From a structural perspective, the 4-methyl-1,3-thiazole moiety contributes to the compound's stability and reactivity, while the guanidine group enhances its binding affinity to biological targets. This dual functionality makes it a candidate for developing antimicrobial agents or enzyme inhibitors. Searches for "thiazole-guanidine hybrid molecules" often link to studies exploring its potential in treating metabolic disorders, a hot topic in 2024.
In industrial settings, N-(4-methyl-1,3-thiazol-2-yl)guanidine is valued for its role in creating high-performance polymers and corrosion inhibitors. Its thermal stability and solubility properties are frequently analyzed, with queries such as "solubility of CAS 7120-01-6 in organic solvents" being common. Innovations in nanomaterial coatings have further amplified its utility, particularly in electronics and automotive sectors.
Analytical techniques like HPLC, NMR, and mass spectrometry are essential for characterizing this compound. Researchers often seek "spectroscopic data for N-(4-methyl-1,3-thiazol-2-yl)guanidine" to validate purity and structure. The rise of AI-driven drug design has also increased demand for computational models predicting its interactions, merging chemistry with cutting-edge technology.
Environmental and safety profiles of CAS No. 7120-01-6 are rigorously documented, with emphasis on biodegradability and low ecotoxicity. This aligns with the surge in searches for "eco-friendly chemical alternatives" and "green synthesis protocols." Regulatory compliance remains a priority, as evidenced by queries about "REACH certification for thiazole derivatives."
Future research directions may explore N-(4-methyl-1,3-thiazol-2-yl)guanidine's role in personalized medicine or smart materials. Its adaptability to click chemistry reactions positions it as a valuable tool for modular synthesis. As the scientific community prioritizes efficient molecular design, this compound’s potential continues to expand across diverse fields.
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